molecular formula C8H12O B13258242 2-(Prop-1-yn-1-yl)cyclopentan-1-ol

2-(Prop-1-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13258242
M. Wt: 124.18 g/mol
InChI Key: GUZCRKXQIPCUHI-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This compound features a cyclopentane ring substituted with a propynyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanol with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere using solvents like tetrahydrofuran and toluene . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-(Prop-1-yn-1-yl)cyclopentanone.

    Reduction: Formation of 2-(Prop-1-en-1-yl)cyclopentan-1-ol or 2-(Propyl)cyclopentan-1-ol.

    Substitution: Formation of 2-(Prop-1-yn-1-yl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(Prop-1-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the alkyne group can undergo cycloaddition reactions. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yl)cyclopentan-1-ol
  • 2-(Prop-1-en-1-yl)cyclopentan-1-ol
  • 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol

Uniqueness

2-(Prop-1-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group on the cyclopentane ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-prop-1-ynylcyclopentan-1-ol

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3

InChI Key

GUZCRKXQIPCUHI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCCC1O

Origin of Product

United States

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